Ammonia N 13 Injection, USP is a positron emitting radiopharmaceutical that is used for diagnostic purposes in conjunction with positron emission tomography (PET) imaging. The active ingredient, [13N] ammonia, has the molecular formula of 13NH3 with a molecular weight of 16.02. Ammonia N 13 Injection, USP is used for imaging of the myocardium under rest or pharmacologic stress conditions to evaluate myocardial perfusion in patients with suspected or existing coronary artery disease.
Ammonia n-13 is a Radioactive Diagnostic Agent. The mechanism of action of ammonia n-13 is as a Radiopharmaceutical Activity.
Ammonia N-13 is a radiopharmaceutical composed of ammonia labeled with the radioisotope nitrogen N 13 that can be used, during positron emission tomography (PET), as a blood flow imaging agent and potentially as a tumor imaging agent. Upon intravenous administration, ammonia N 13 distributes to various organs in the body, such as the myocardium, liver, kidneys and brain. This agent is taken up by cells and is retained following conversion to glutamine N 13 by glutamine synthetase (GS). Upon PET, organ perfusion and the presence of cancer cells can be assessed. GS, an enzyme that catalyzes the synthesis of glutamine from glutamate and ammonia, is overexpressed in a variety of cancers and plays a key role in cancer cell proliferation.
Ammonia N-13
CAS No.: 34819-78-8
Cat. No.: VC14285782
Molecular Formula: H3N
Molecular Weight: 16.030 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34819-78-8 |
---|---|
Molecular Formula | H3N |
Molecular Weight | 16.030 g/mol |
IUPAC Name | azane |
Standard InChI | InChI=1S/H3N/h1H3/i1-1 |
Standard InChI Key | QGZKDVFQNNGYKY-BJUDXGSMSA-N |
Isomeric SMILES | [13NH3] |
SMILES | N |
Canonical SMILES | N |
Introduction
Chemical and Physical Properties of Ammonia N-13
Radiochemical Structure and Decay Characteristics
Ammonia N-13 is a nitrogen-13-labeled analog of ammonia, with the radioactive isotope ¹³N replacing the stable ¹⁴N in the NH₃ molecule. The isotope undergoes β⁺ decay, emitting a positron that annihilates with an electron to produce two 511 keV gamma photons emitted at 180° . This decay mechanism is fundamental to PET imaging, as coincident detection of these photons allows precise localization of the radiotracer’s distribution.
The short half-life of 9.96 minutes necessitates onsite production via cyclotron, limiting its use to facilities with immediate radiopharmaceutical synthesis capabilities . Despite this logistical challenge, the brief half-life reduces patient radiation exposure to approximately 1.3–2.6 mSv per study—significantly lower than SPECT agents like Technetium-99m sestamibi (8–10 mSv) .
Physicochemical Behavior in Biological Systems
Following intravenous administration, Ammonia N-13 rapidly crosses capillary and cell membranes via passive diffusion and active transport mechanisms. In myocardial tissue, it undergoes glutamine synthetase-mediated conversion to ¹³N-glutamine, which becomes trapped intracellularly . This metabolic trapping ensures prolonged retention in viable myocardium, with first-pass extraction fractions exceeding 80% under resting conditions . Blood flow quantification requires kinetic modeling to account for nonlinear extraction at high flow rates, a characteristic described by the Kety-Schmidt equation:
where is extraction fraction, is permeability-surface area product, and is myocardial blood flow .
Production and Quality Control
Cyclotron-Based Synthesis
Ammonia N-13 is produced by proton irradiation of oxygen-16-enriched water (H₂¹⁶O) in a cyclotron via the nuclear reaction:
The resulting ¹³N ions react with hydrogen to form ¹³NH₃, which is then purified through cation-exchange chromatography . Modern systems like the IBA Akuracy® automate this process, yielding doses of 370–740 MBq (10–20 mCi) with radiochemical purity >95% .
Quality Assurance Protocols
Critical quality parameters include:
Parameter | Specification | Method |
---|---|---|
Radiochemical purity | ≥95% Ammonia N-13 | HPLC with γ-detection |
Radionuclidic purity | ≥99.9% ¹³N | Gamma spectroscopy |
pH | 4.5–7.5 | Potentiometry |
Endotoxins | <175 EU/Vial | Limulus amebocyte lysate |
Data adapted from FDA prescribing guidelines .
Clinical Applications in Cardiology
Myocardial Perfusion Imaging (MPI)
Ammonia N-13 PET MPI detects CAD with 90–94% sensitivity and 88–95% specificity, outperforming SPECT (sensitivity 82–88%, specificity 75–85%) . Stress-rest protocols using vasodilators (e.g., adenosine) or exercise reveal perfusion defects indicative of ischemia. Quantitative blood flow measurements (mL/min/g) enhance risk stratification:
Myocardial Blood Flow | Clinical Implication |
---|---|
<2.0 (Stress) | High-risk CAD |
2.0–2.4 (Stress) | Moderate ischemia |
≥2.5 (Stress) | Normal perfusion |
Data from multicenter trials .
Myocardial Viability Assessment
In patients with left ventricular dysfunction, preserved Ammonia N-13 uptake (>50% of maximal) predicts functional recovery after revascularization with 89% accuracy . This application is critical for guiding therapy in ischemic cardiomyopathy.
Emerging Oncological Applications
Glioma Grading
Preliminary studies indicate that Ammonia N-13 uptake correlates with tumor grade in gliomas, with standardized uptake values (SUV) >2.5 suggesting high-grade malignancies . When combined with ¹⁸F-FDG PET, diagnostic accuracy for glioma recurrence reaches 93% .
Prostate Cancer Imaging
In a pilot study, Ammonia N-13 PET/CT localized primary prostate tumors with 78% sensitivity, complementing ⁶⁸Ga-PSMA imaging by highlighting regions of increased amino acid metabolism .
Comparative Analysis with Other Radiotracers
Parameter | Ammonia N-13 | Rubidium-82 | Technetium-99m |
---|---|---|---|
Half-life | 9.96 min | 1.27 min | 6.02 hr |
Production | Cyclotron | Generator | Reactor |
Extraction Fraction | 80% | 65% | 60% |
Radiation Dose (mSv) | 1.3–2.6 | 2.0–3.5 | 8–10 |
Quantitative Flow | Yes | Limited | No |
Data synthesized from multiple clinical trials .
Future Directions
Advances in automated synthesis (e.g., Akuracy® systems) and hybrid PET/MRI systems promise to expand access to Ammonia N-13 imaging . Ongoing trials explore its role in inflammatory cardiomyopathy and cardiotoxicity monitoring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume